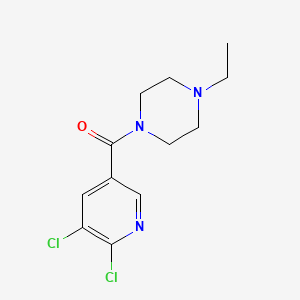

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a piperazine ring substituted with an ethyl group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

Chlorination: The pyridine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the 5 and 6 positions.

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with ethyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atom, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products:

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted pyridine derivatives with various functional groups.

科学研究应用

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is studied as a potential hedgehog signal inhibitor, which is relevant in the treatment of cancers such as basal cell carcinoma and medulloblastoma.

Biological Research: The compound is used to study the hedgehog signaling pathway, which plays a crucial role in cell differentiation and development.

Chemical Biology: It serves as a tool compound to investigate the molecular mechanisms of hedgehog signaling and its role in various diseases.

Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves inhibition of the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to and inhibits the activity of Smoothened (SMO), a key protein in the hedgehog pathway. By inhibiting SMO, the compound prevents the activation of downstream signaling molecules, thereby blocking the transcription of target genes involved in cell growth and survival .

相似化合物的比较

- (5,6-Dichloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

- (5,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

- (5,6-Dichloropyridin-3-yl)(4-isopropylpiperazin-1-yl)methanone

Comparison:

- Structural Differences: The primary difference lies in the substituents on the piperazine ring. While (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.

- Biological Activity: The variations in substituents can lead to differences in biological activity and potency. For example, the ethyl-substituted compound may have different binding affinities and inhibitory effects compared to its methyl or phenyl counterparts .

- Uniqueness: The unique combination of the dichloropyridine and ethylpiperazine moieties in this compound contributes to its specific activity as a hedgehog signal inhibitor, distinguishing it from other similar compounds .

生物活性

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological profiles, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a dichloropyridine moiety linked to an ethylpiperazine group through a carbonyl functional group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

The compound acts primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which is crucial in various signaling pathways associated with inflammation and neuroprotection.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that PDE4 inhibitors can reduce inflammatory responses in models of asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 .

- Neuroprotective Effects : Studies have shown that compounds similar to this compound exhibit neuroprotective properties by modulating neuronal signaling pathways through cAMP elevation .

- Potential Antidepressant Activity : By enhancing cAMP signaling in the brain, PDE4 inhibitors have been explored for their potential antidepressant effects, suggesting a role in mood regulation .

Case Study 1: Asthma Model

In a controlled study involving A/J mice subjected to allergen exposure, treatment with PDE4 inhibitors resulted in significant reductions in eosinophil accumulation and airway hyperreactivity. The compound demonstrated efficacy comparable to established PDE4 inhibitors like rolipram .

Case Study 2: Neuroinflammation

In models of neuroinflammation, the administration of this compound showed a marked decrease in inflammatory markers within the central nervous system. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits strong inhibitory activity against human PDE4 isoforms. The IC50 values indicate significant potency compared to other known inhibitors:

| Compound | IC50 (nM) |

|---|---|

| This compound | 410 |

| Rolipram | 400 |

In Vivo Efficacy

Animal studies further corroborate the in vitro findings, showing that doses of the compound effectively reduce inflammation and improve respiratory function in models of allergic asthma.

属性

IUPAC Name |

(5,6-dichloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-2-16-3-5-17(6-4-16)12(18)9-7-10(13)11(14)15-8-9/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOLRBEZJBVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。